N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide
Description
N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide (hereafter referred to as the target compound) is a synthetic small molecule characterized by a 5-oxo-1-phenylpyrrolidine core linked via a carboxamide bridge to a pyridine-3-carboxamide ethyl chain. The pyrrolidinone ring at position 1 is substituted with a phenyl group, while the 3-position is functionalized with a carbonyl group connected to an ethylamino-pyridine-3-carboxamide moiety.
Properties
Molecular Formula |
C19H20N4O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c24-17-11-15(13-23(17)16-6-2-1-3-7-16)19(26)22-10-9-21-18(25)14-5-4-8-20-12-14/h1-8,12,15H,9-11,13H2,(H,21,25)(H,22,26) |
InChI Key |
OTQCTUQBONUQHR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Structural and Pharmacological Implications
Structural Features Influencing Activity
- Pyrrolidinone Core: Confers rigidity and hydrogen-bonding capacity via the carbonyl oxygen, critical for target engagement.
- Pyridine-3-carboxamide Chain: The pyridine nitrogen and carboxamide group facilitate interactions with enzymatic active sites, as seen in motesanib diphosphate (a known antiangiogenic agent) .
- Substituent Effects :
Data Table: Comparative Analysis
Biological Activity
N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is C23H24N4O3, with a molecular weight of approximately 404.5 g/mol. Its structure includes an indole ring, a pyrrolidine moiety, and a carboxamide group, which contribute to its biological activity and potential for further derivatization.
Biological Activity
1. Antimicrobial Activity:
Research indicates that this compound exhibits notable antimicrobial properties. The indole structure is known for its ability to interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors. In vitro studies have shown that derivatives of this compound can effectively target bacterial strains, displaying a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
2. Anticancer Properties:
The anticancer potential of this compound has been investigated in several studies. The compound has demonstrated efficacy in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, the compound has been shown to downregulate key signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted on various bacterial strains, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial activity.
Case Study 2: Cancer Cell Line Studies
Another study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent reduction in cell viability, with an IC50 value calculated at approximately 25 µM. Mechanistic studies indicated that the compound induced apoptosis via caspase activation and increased levels of reactive oxygen species (ROS) .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
